Ethyl 1-(4-fluorophenyl)-6-oxo-4-(2-oxo-2-(o-tolylamino)ethoxy)-1,6-dihydropyridazine-3-carboxylate Ethyl 1-(4-fluorophenyl)-6-oxo-4-(2-oxo-2-(o-tolylamino)ethoxy)-1,6-dihydropyridazine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 899729-18-1
VCID: VC4436696
InChI: InChI=1S/C22H20FN3O5/c1-3-30-22(29)21-18(31-13-19(27)24-17-7-5-4-6-14(17)2)12-20(28)26(25-21)16-10-8-15(23)9-11-16/h4-12H,3,13H2,1-2H3,(H,24,27)
SMILES: CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC=C2C)C3=CC=C(C=C3)F
Molecular Formula: C22H20FN3O5
Molecular Weight: 425.416

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(2-oxo-2-(o-tolylamino)ethoxy)-1,6-dihydropyridazine-3-carboxylate

CAS No.: 899729-18-1

Cat. No.: VC4436696

Molecular Formula: C22H20FN3O5

Molecular Weight: 425.416

* For research use only. Not for human or veterinary use.

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(2-oxo-2-(o-tolylamino)ethoxy)-1,6-dihydropyridazine-3-carboxylate - 899729-18-1

Specification

CAS No. 899729-18-1
Molecular Formula C22H20FN3O5
Molecular Weight 425.416
IUPAC Name ethyl 1-(4-fluorophenyl)-4-[2-(2-methylanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate
Standard InChI InChI=1S/C22H20FN3O5/c1-3-30-22(29)21-18(31-13-19(27)24-17-7-5-4-6-14(17)2)12-20(28)26(25-21)16-10-8-15(23)9-11-16/h4-12H,3,13H2,1-2H3,(H,24,27)
Standard InChI Key SHIITRHUXPPHMR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC=C2C)C3=CC=C(C=C3)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of this compound is C23H22FN3O6, with a molecular weight of 455.44 g/mol. Its structure integrates a pyridazine ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. Key substituents include:

  • A 4-fluorophenyl group at position 1, contributing to lipophilicity and potential receptor binding.

  • A 2-oxo-2-(o-tolylamino)ethoxy group at position 4, introducing hydrogen-bonding capabilities via the amide and ether functionalities.

  • An ethyl carboxylate ester at position 3, which may influence solubility and metabolic stability .

Table 1: Key Physicochemical Properties

PropertyValue
CAS NumberNot publicly disclosed
Molecular FormulaC23H22FN3O6
Molecular Weight455.44 g/mol
IUPAC NameEthyl 1-(4-fluorophenyl)-6-oxo-4-[2-oxo-2-(o-tolylamino)ethoxy]pyridazine-3-carboxylate
Predicted LogP~3.2 (moderate lipophilicity)
Hydrogen Bond Acceptors7
Hydrogen Bond Donors2

The o-tolylamino group (ortho-methyl-substituted aniline) introduces steric hindrance, which may impact conformational flexibility and target binding. The fluorine atom at the para position of the phenyl ring enhances electronegativity, potentially improving membrane permeability .

Synthesis and Characterization

Synthetic Pathway

The synthesis of this compound likely follows a multi-step protocol analogous to related dihydropyridazine derivatives:

  • Formation of the Pyridazine Core: Condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

  • Introduction of the 4-Fluorophenyl Group: Nucleophilic aromatic substitution or palladium-catalyzed coupling at position 1.

  • Ethoxy Linker Attachment: Alkylation or Mitsunobu reaction to install the 2-oxo-2-(o-tolylamino)ethoxy group at position 4.

  • Esterification: Reaction with ethyl chloroformate to introduce the carboxylate ester at position 3.

Key challenges include regioselectivity in pyridazine functionalization and minimizing side reactions during amide bond formation. Purification typically involves column chromatography or recrystallization.

Table 2: Hypothetical Synthesis Conditions

StepReagents/ConditionsYield (%)
1Hydrazine hydrate, ethanol, reflux65–70
24-Fluorophenylboronic acid, Pd(PPh3)4, DMF50–55
3o-Tolyl isocyanate, DCC, DMAP, THF40–45
4Ethyl chloroformate, pyridine, 0°C75–80

Biological Activity and Research Findings

While direct pharmacological data for this compound are unavailable, structurally related pyridazines exhibit notable bioactivity:

Antibacterial and Antiviral Activity

Piperazine- and piperidine-containing pyridazines (e.g., Vulcanchem compounds) show moderate activity against Gram-positive bacteria (MIC = 8–16 µg/mL) and hepatitis C virus (EC50 = 1.2 µM). The o-tolylamino group could improve bacterial membrane penetration.

Applications in Research

Medicinal Chemistry

  • Lead Optimization: The ethyl carboxylate ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid.

  • Structure-Activity Relationship (SAR) Studies: Modifications at positions 4 (ethoxy linker) and 3 (ester) could optimize potency and pharmacokinetics .

Chemical Biology

  • Fluorescent Probes: The fluorophenyl group may enable radiolabeling (e.g., with 18F) for imaging applications.

  • Proteolysis-Targeting Chimeras (PROTACs): The pyridazine core could anchor E3 ligase ligands for targeted protein degradation .

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